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molecular formula C46H30 B8594845 9,10-Bis(4-(naphthalen-2-yl)phenyl)anthracene

9,10-Bis(4-(naphthalen-2-yl)phenyl)anthracene

Cat. No. B8594845
M. Wt: 582.7 g/mol
InChI Key: XRQSFABSPWIAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361796B2

Procedure details

9,10-bis(4-(2-Naphthyl)phenyl)-9,10-dihydroxy-9,10-dihydro-anthracene (3.5 g, 5.7 mmole) was suspended in acetic acid (80 ml). To the resultant suspension, a 57% hydroiodic acid (15 ml, 0.11 mole, 20 eq) was added and the obtained mixture was stirred at 100° C. for 7 hours. To the reaction mixture, a 50% aqueous solution of hypophosphorous acid (30 ml) was added. The formed solid was separated by filtration and washed with water, methanol and acetone and a white solid (3.3 g, 98%) was obtained.
Name
9,10-bis(4-(2-Naphthyl)phenyl)-9,10-dihydroxy-9,10-dihydro-anthracene
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]2(O)[C:30]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[C:24]([C:32]3[CH:37]=[CH:36][C:35]([C:38]4[CH:47]=[CH:46][C:45]5[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=5)[CH:39]=4)=[CH:34][CH:33]=3)(O)[C:23]3[C:18]2=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:13][CH:12]=1.I.[PH2](O)=O>C(O)(=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:12]=[CH:13][C:14]([C:17]2[C:18]3[C:23]([C:24]([C:32]4[CH:37]=[CH:36][C:35]([C:38]5[CH:47]=[CH:46][C:45]6[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=6)[CH:39]=5)=[CH:34][CH:33]=4)=[C:25]4[C:30]=2[CH:29]=[CH:28][CH:27]=[CH:26]4)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:15][CH:16]=1

Inputs

Step One
Name
9,10-bis(4-(2-Naphthyl)phenyl)-9,10-dihydroxy-9,10-dihydro-anthracene
Quantity
3.5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)C1(C2=CC=CC=C2C(C=2C=CC=CC12)(O)C1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1)O
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
I
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
[PH2](=O)O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at 100° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed solid was separated by filtration
WASH
Type
WASH
Details
washed with water, methanol and acetone

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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